REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([N:12]([CH3:27])[C:13](=[O:26])[CH2:14][C:15]([N:17]([CH2:24][CH3:25])[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:16])[C:3]=1[C:4]([O:6]C)=O.[O-]CC.[Na+].O.Cl>C(O)C>[CH3:25][CH2:24][N:17]([C:15]([C:14]1[C:13](=[O:26])[N:12]([CH3:27])[C:8]2[CH:9]=[CH:10][CH:11]=[C:2]([Cl:1])[C:3]=2[C:4]=1[OH:6])=[O:16])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2|
|
Name
|
( 9 )
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C(=CC=C1)N(C(CC(=O)N(C1=CC=CC=C1)CC)=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at this temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (˜2-3 h) [if the reaction
|
Duration
|
2.5 (± 0.5) h
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
WAIT
|
Details
|
After 30 minutes at 5° C.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CCN(C=1C=CC=CC1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |